molecular formula C12H9IN2S B8282891 4-Ethylsulfanyl-6-iodo-quinoline-3-carbonitrile

4-Ethylsulfanyl-6-iodo-quinoline-3-carbonitrile

Cat. No. B8282891
M. Wt: 340.18 g/mol
InChI Key: MBHDWKCZMHZTBN-UHFFFAOYSA-N
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Patent
US07250515B2

Procedure details

Similar procedure as described in example 39a was used, starting from 4-chloro-6-iodo-quinoline-3-carbonitrile (example 14c), ethanethiol and DIEA to give 4-ethylsulfanyl-6-iodo-quinoline-3-carbonitrile. LC-MS m/e 341 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([I:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:13]#[N:14].[CH2:15]([SH:17])[CH3:16].CCN(C(C)C)C(C)C>>[CH2:15]([S:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([I:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:13]#[N:14])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(C=C12)I)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=NC2=CC=C(C=C12)I)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.